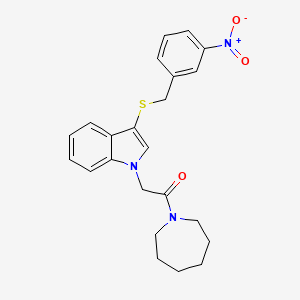

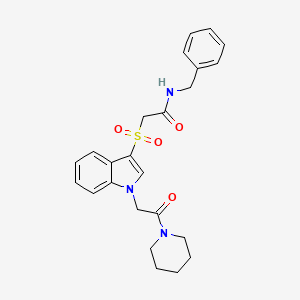

![molecular formula C18H23ClN6O2 B2762264 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 359902-78-6](/img/structure/B2762264.png)

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the linear formula C14H13ClN4O2 . It’s important to note that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Cytotoxic Activity One area of research has explored the synthesis and cytotoxic activity of related purine derivatives. For instance, a study by Deady et al. (2003) focused on carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, highlighting the therapeutic potential of purine derivatives in cancer treatment (Deady et al., 2003).

Psychotropic Potential Research has also been conducted on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for their affinity to serotonin receptors and potential psychotropic activity. A study by Chłoń-Rzepa et al. (2013) designed a series of derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, finding some compounds with antidepressant-like and anxiolytic-like activities (Chłoń-Rzepa et al., 2013).

Antitumor and Vascular Relaxing Effects Another study by Ueda et al. (1987) synthesized novel heterocycles, purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, to examine their antitumor activity and vascular relaxing effects. They found that compound 4 showed activity against P388 leukemia, indicating potential therapeutic benefits in cancer treatment (Ueda et al., 1987).

Antiviral and Cardiovascular Activity Moreover, studies have explored the antiviral and cardiovascular activities of purine derivatives. For example, Kelley et al. (1989) synthesized a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, testing them for antirhinovirus activity and finding compounds with significant activity against various serotypes, showcasing the potential for treating viral infections (Kelley et al., 1989).

Mechanism of Action

Target of Action

The compound CBKinase1_008931 is primarily targeted towards the Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans. It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .

Biochemical Pathways

CK1α is involved in several biochemical pathways. It is one of the main components of the Wnt/β-catenin signaling pathway . CK1α phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, which is mediated by murine double minute clone 2 (MDM2) and MDM4 (also known as MDMX) .

Result of Action

The molecular and cellular effects of CBKinase1_008931’s action are largely dependent on its interaction with CK1α. By modulating the activity of CK1α, CBKinase1_008931 can potentially influence various cellular processes regulated by CK1α, including cell cycle progression, apoptosis, and autophagy .

properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN6O2/c1-22(2)10-9-20-17-21-15-14(16(26)24(4)18(27)23(15)3)25(17)11-12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHVVMLMYOBMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

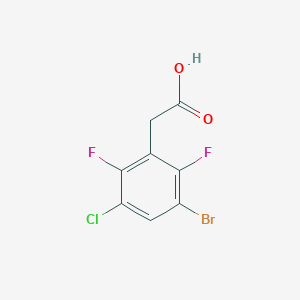

![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2762188.png)

![2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2762190.png)

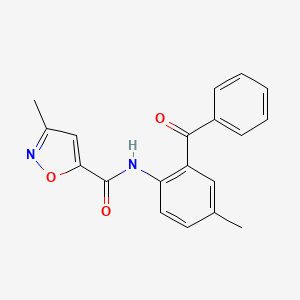

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)

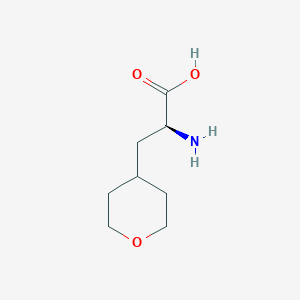

![2-[(2-Chloroacetyl)-methylamino]-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B2762197.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2762201.png)